molecular formula C24H28N4O4 B11012898 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11012898
M. Wt: 436.5 g/mol
InChI Key: WXYUTSQZAJRKPV-UHFFFAOYSA-N
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Description

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a benzylpiperazine moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring

The final step involves the attachment of the oxopropyl group to the quinazolinone core. This can be achieved through a Michael addition reaction, where the quinazolinone is reacted with an appropriate α,β-unsaturated carbonyl compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which may contribute to its biological effects. The quinazolinone core can also interact with enzymes and other proteins, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-benzylpiperazin-1-yl)-benzonitrile
  • 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core with a benzylpiperazine moiety and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C24H28N4O4/c1-31-21-14-19-20(15-22(21)32-2)25-17-28(24(19)30)9-8-23(29)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3

InChI Key

WXYUTSQZAJRKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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